(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride
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Overview
Description
(4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride is a derivative of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid. This compound is characterized by the presence of multiple double bonds in its structure, making it highly unsaturated. It is commonly used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride typically involves the chlorination of docosahexaenoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this process include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which react with the carboxylic acid group of DHA to form the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of (4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride undergoes various chemical reactions, including:
Oxidation: The multiple double bonds in the compound make it susceptible to oxidation, leading to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the acyl chloride group to an alcohol or other reduced forms.
Substitution: The acyl chloride group can undergo nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Peroxides and epoxides.
Reduction: Alcohols and alkanes.
Substitution: Esters, amides, and thioesters.
Scientific Research Applications
(4Z,7Z,10Z,13Z,16,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialized materials and as an additive in various products.
Mechanism of Action
The mechanism of action of (4Z,7Z,10Z,13,16,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride involves its interaction with cellular membranes and signaling pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It also participates in the formation of signaling molecules that regulate various biological processes, including inflammation and cell growth.
Comparison with Similar Compounds
Similar Compounds
(4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoic Acid: The parent compound of (4Z,7Z,10Z,13,16,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride, known for its role in brain and eye health.
(4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoate: A conjugate base of docosahexaenoic acid, involved in various metabolic processes.
Uniqueness
(4Z,7Z,10Z,13,16,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride is unique due to its high reactivity and ability to form a wide range of derivatives. This makes it a valuable tool in synthetic chemistry and a subject of interest in biological research.
Properties
Molecular Formula |
C22H31ClO |
---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride |
InChI |
InChI=1S/C22H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
InChI Key |
QUABXVPAILNJRV-KUBAVDMBSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)Cl |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)Cl |
Origin of Product |
United States |
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